tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate
Overview
Description
“tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate” is a chemical compound with the CAS Number: 1251422-95-3 . Its IUPAC name is tert-butyl (3Z)-3-amino-3-(hydroxyimino)-1-methylpropylcarbamate . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular weight of “tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate” is 217.27 . Its InChI code is 1S/C9H19N3O3/c1-6(5-7(10)12-14)11-8(13)15-9(2,3)4/h6-7H,5,10H2,1-4H3,(H,11,13) .Physical And Chemical Properties Analysis
“tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate” is a powder that is stored at room temperature .Scientific Research Applications
Organic Synthesis and Building Blocks
tert-Butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate and its derivatives are explored in organic synthesis for their potential as building blocks. These compounds, including tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using specific reagents. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their value in synthetic organic chemistry as intermediates for further chemical transformations (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).
Enantioselective Synthesis
A specific derivative, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, is highlighted for its importance as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure supports its use in such precise synthetic applications, emphasizing the role of stereochemistry in the development of pharmaceuticals and research chemicals (M. Ober, M. Marsch, K. Harms, T. Carell, 2004).
Chemical Transformations and Synthesis Methods
Chemical transformations of these carbamates, including silyl carbamates, have been studied for chemoselective transformation of amino protecting groups. For instance, the N-tert-butyldimethylsilyloxycarbonyl group, derived from such carbamates, reacts with a variety of electrophiles under mild conditions, facilitating the synthesis of N-ester type compounds and demonstrating the utility of these carbamates in selective synthetic processes (M. Sakaitani, Y. Ohfune, 1990).
Photocatalysis
Photoredox catalysis has been applied to these carbamates for the amination of o-hydroxyarylenaminones, establishing a new pathway for assembling 3-aminochromones under mild conditions. This methodology highlights the adaptability of tert-butyl carbamates in modern synthetic techniques, expanding their applicability in the creation of diverse organic compounds (Zhi-Wei Wang, Yu Zheng, Yu-En Qian, J. Guan, Weidong Lu, Chu-Ping Yuan, Jun‐An Xiao, Kai Chen, H. Xiang, Hua Yang, 2022).
Structural and Molecular Studies
The study of carbamate derivatives, including tert-butyl carbamates, provides insights into the interplay of strong and weak hydrogen bonds in their crystal structures. These investigations offer a deeper understanding of molecular interactions and the potential for designing compounds with specific properties based on their structural characteristics (U. Das, Basab Chattopadhyay, D. Hazra, V. Sureshbabu, A. K. Mukherjee, 2016).
Safety And Hazards
The safety information for “tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
tert-butyl N-[(4Z)-4-amino-4-hydroxyiminobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-6(5-7(10)12-14)11-8(13)15-9(2,3)4/h6,14H,5H2,1-4H3,(H2,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSXYTLJKCZCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=NO)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C(=N/O)/N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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